molecular formula C8H12O3 B12553629 Methyl 4-hydroxy-5-methylhex-2-ynoate CAS No. 184479-80-9

Methyl 4-hydroxy-5-methylhex-2-ynoate

Cat. No.: B12553629
CAS No.: 184479-80-9
M. Wt: 156.18 g/mol
InChI Key: ZDSOXZIRGKXUON-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-methylhex-2-ynoate is a methyl ester characterized by a hydroxyl group at the 4-position, a methyl substituent at the 5-position, and a triple bond at the 2-position of the hexynoate backbone. This structural complexity confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

184479-80-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 4-hydroxy-5-methylhex-2-ynoate

InChI

InChI=1S/C8H12O3/c1-6(2)7(9)4-5-8(10)11-3/h6-7,9H,1-3H3

InChI Key

ZDSOXZIRGKXUON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-5-methylhex-2-ynoate can be synthesized through various methods. One common route involves the reaction of 4-methyl-1-pentyn-3-ol with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-5-methylhex-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-hydroxy-5-methylhex-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-methylhex-2-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-hydroxy-6-phenylhex-5-en-2-ynoate (4l)

  • Structural Differences: The target compound features a 5-methyl group and a fully aliphatic chain, whereas 4l includes a 6-phenyl substituent and a double bond at the 5-position . The triple bond (2-ynoate) is common to both, but steric and electronic effects differ due to the phenyl vs. methyl substituents.
  • Synthesis: 4l was synthesized via a lithium-mediated coupling of coumaraldehyde and methyl 2-bromoacrylate in 2-MeTHF, achieving a 95% yield . The absence of phenyl groups in the target compound may simplify purification. By-products like 1-phenylpentanol (3a) highlight the role of lithium catalysts in side reactions, which may vary with substrate structure .
  • Spectroscopic Data :

    • 4l’s ¹H NMR shows a downfield shift for the hydroxyl proton (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.4 ppm), absent in the target compound. The latter’s aliphatic protons would resonate closer to δ 1.0–2.0 ppm .

Methyl 2-hydroxyacetate

  • Structural Simplicity :

    • A smaller ester (C₃H₆O₃) with a hydroxyl group at the 2-position . Lacking the triple bond and extended carbon chain, it exhibits lower molecular weight (90.08 g/mol vs. ~156 g/mol estimated for the target compound).
  • Safety and Reactivity :

    • Classified as hazardous under GHS, requiring precautions for inhalation and skin contact . The target compound’s extended structure may reduce volatility but introduce new hazards (e.g., triple bond reactivity).

Methyl Salicylate

  • Functional Groups: Contains an aromatic hydroxyl group and ester linkage, akin to the target compound’s aliphatic hydroxyl group. Boiling point (222°C) and solubility in polar solvents (e.g., ethanol) from Table 3 suggest that the target compound’s triple bond and methyl branch may lower boiling point and alter solubility.

Data Table: Key Properties of Compared Compounds

Property Methyl 4-hydroxy-5-methylhex-2-ynoate (Inferred) Methyl 4-hydroxy-6-phenylhex-5-en-2-ynoate (4l) Methyl 2-hydroxyacetate Methyl Salicylate
Molecular Formula C₈H₁₂O₃ C₁₄H₁₄O₃ C₃H₆O₃ C₈H₈O₃
Molecular Weight (g/mol) ~156 230.26 90.08 152.15
Key Functional Groups 4-OH, 5-CH₃, 2-ynoate 4-OH, 6-Ph, 5-ene, 2-ynoate 2-OH, ester Aromatic OH, ester
Synthesis Yield Not reported 95% Not reported Not reported
Boiling Point ~180–200°C (estimated) Not reported 170–175°C 222°C
Hazard Profile Likely irritant Not reported GHS hazards Low toxicity

Research Implications and Limitations

  • Reactivity: The triple bond in this compound may enable click chemistry or cycloadditions, unlike Methyl 2-hydroxyacetate’s simpler reactivity .
  • Stability: Aliphatic hydroxyl groups (vs. aromatic in methyl salicylate) may reduce UV stability but enhance solubility in non-polar solvents .
  • Data Gaps : Direct experimental data on the target compound are absent in the evidence; comparisons rely on structural analogs. Further studies on its catalytic behavior and toxicity are needed.

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